N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide
Description
N-{4-[4-(4-Chlorobenzoyl)-1-Methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide is a structurally complex acetamide derivative featuring a tetrahydro-pyrrole core substituted with a 4-chlorobenzoyl group and an acetamide-linked phenyl ring.
Properties
IUPAC Name |
N-[4-[4-(4-chlorobenzoyl)-1-methylpyrrolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(24)22-17-9-5-14(6-10-17)18-11-23(2)12-19(18)20(25)15-3-7-16(21)8-4-15/h3-10,18-19H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOWVUWSUQUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CN(CC2C(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme is involved in the constitutive production of prostanoids, particularly in the stomach and platelets.
Mode of Action
Similar compounds have been found to convert arachidonate to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis. This interaction with its target leads to changes in the production of prostanoids.
Biochemical Pathways
The conversion of arachidonate to pgh2 suggests that it may affect theprostanoid synthesis pathway .
Pharmacokinetics
The compound’s molecular weight is356.85 , which may influence its bioavailability and pharmacokinetic properties.
Biological Activity
N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorobenzoyl moiety and a methyltetrahydropyrrole ring, contributing to its unique biological properties. Its molecular formula is C19H22ClN2O, with a molecular weight of approximately 344.84 g/mol.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential use in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
3. Antioxidant Activity
This compound has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress-related disorders. The compound scavenges free radicals and enhances endogenous antioxidant enzyme activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway, resulting in decreased inflammatory cytokine production.
- Antioxidant Defense : Upregulation of antioxidant enzymes, contributing to cellular protection against oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Acetamide Derivatives
*Calculated based on formula.
Key Observations :
- The target compound uniquely combines a tetrahydro-pyrrole ring with a 4-chlorobenzoyl group, distinguishing it from analogs with piperazine (Compound 35) or triazole () cores.
- Electron-withdrawing groups (e.g., 4-chlorobenzoyl in the target compound, dichlorophenyl in ) enhance stability and receptor binding affinity in acetamide derivatives .
Pharmacological Activity
- Analgesic Activity : Compound 35 () exhibits analgesic efficacy comparable to paracetamol, likely due to its piperazinylsulfonyl group enhancing CNS penetration. The target compound’s 4-chlorobenzoyl group may similarly modulate COX or TRP channels but requires validation .
- Anti-inflammatory Potential: N-Substituted 2-arylacetamides (e.g., ) mimic benzylpenicillin’s lateral chain, suggesting antimicrobial or anti-inflammatory properties. The target compound’s dichlorinated aromatic system could enhance such effects .
- Kinase Inhibition : Example 83 () targets kinases via its pyrazolo-pyrimidine core, a feature absent in the target compound, highlighting divergent therapeutic applications .
Crystallographic and Conformational Analysis
- highlights planar amide groups and N—H⋯O hydrogen bonding, forming R₂²(10) dimers that stabilize the crystal lattice.
- Solubility : Pyridinyl () and sulfanyl groups enhance aqueous solubility compared to the hydrophobic chlorobenzoyl moiety in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
